Anthranilic acid, methylenedi-, dimethyl ester
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Overview
Description
Anthranilic acid, methylenedi-, dimethyl ester is a chemical compound derived from anthranilic acid. Anthranilic acid itself is an aromatic acid with the formula C6H4(NH2)(CO2H) and is known for its sweetish taste . The compound is characterized by the presence of both acidic and basic functional groups, making it amphoteric .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthranilic acid derivatives, including methylenedi-, dimethyl ester, can be achieved through various methods. One notable method involves the use of 2-nitrobenzaldehyde, malonitrile, and alcohol or amine via a metal-free multicomponent reaction (MCR) strategy . This process installs an ester and urea or urethane functionality via concurrent oxidation of the aldehyde group and reduction of the nitro group .
Industrial Production Methods: Industrial production of anthranilic acid derivatives often involves the use of transition-metal catalysts. For example, the synthesis of metal anthranilate complexes has been achieved using Zn(II), Bi(III), Ag(I), Fe(II), Co(II), Cu(II), Mn(II), Al, Ni(II), and Cr(III) as catalysts . These complexes are characterized using various analytical techniques such as thermogravimetric analysis (TGA), elemental analysis, FT-IR, UV–vis spectrometry, and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Anthranilic acid derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using Co(II) and Cu(II) complexes as catalysts is a notable reaction .
Common Reagents and Conditions: Common reagents used in these reactions include primary amines such as cyclohexylamine and heptyl amine in methanol . Catalytic amounts of DMAP (4-dimethylaminopyridine) are also used due to the basic nature of amines compared to alcohol .
Major Products: The major products formed from these reactions include various anthranilate esters, such as N,N-dimethyl anthranilate, ethyl anthranilate, and butyl anthranilate . These esters are used commercially in the perfume industry and as flavoring agents .
Scientific Research Applications
Anthranilic acid, methylenedi-, dimethyl ester has diverse applications in scientific research. It is used in the synthesis of high-value products such as dyes, perfumes, and pharmaceutical compounds . Additionally, anthranilic acid derivatives have been employed as key building blocks in the preparation of copolymer systems, addressing limitations of homopolymers . The compound also exhibits biological activities such as anti-inflammatory, antineoplastic, anti-malarial, and α-glucosidase inhibitory properties .
Mechanism of Action
The mechanism of action of anthranilic acid derivatives involves their interaction with various molecular targets and pathways. For instance, anthranilic acid is biosynthesized from chorismic acid by the action of anthranilate synthase . In organisms capable of tryptophan synthesis, anthranilate serves as a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group . Additionally, anthranilic acid derivatives can chelate transition metals, forming complexes that exhibit catalytic and antipathogenic activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to anthranilic acid, methylenedi-, dimethyl ester include other anthranilate esters such as N,N-dimethyl anthranilate, ethyl anthranilate, and butyl anthranilate . These compounds share similar chemical structures and functional groups but differ in their specific ester functionalities.
Uniqueness: The uniqueness of this compound lies in its specific ester functionality and its ability to form complexes with various transition metals. This property enhances its catalytic and biological activities, making it a valuable compound in both industrial and research applications .
Properties
CAS No. |
34481-84-0 |
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Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
methyl 2-amino-3-[(2-amino-3-methoxycarbonylphenyl)methyl]benzoate |
InChI |
InChI=1S/C17H18N2O4/c1-22-16(20)12-7-3-5-10(14(12)18)9-11-6-4-8-13(15(11)19)17(21)23-2/h3-8H,9,18-19H2,1-2H3 |
InChI Key |
RASFMBBIZLUCME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1N)CC2=C(C(=CC=C2)C(=O)OC)N |
Origin of Product |
United States |
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